molecular formula C7HClF3NO3 B3040220 2-Nitro-3,4,5-trifluorobenzoyl chloride CAS No. 173589-92-9

2-Nitro-3,4,5-trifluorobenzoyl chloride

Cat. No.: B3040220
CAS No.: 173589-92-9
M. Wt: 239.53 g/mol
InChI Key: AQWSIWXYNSYACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3,4,5-trifluorobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.54 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with nitro and trifluoromethyl groups. This compound is primarily used in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-3,4,5-trifluorobenzoyl chloride can be synthesized through the nitration of 3,4,5-trifluorobenzoyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with temperature control and efficient mixing to facilitate the nitration process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3,4,5-trifluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-3,4,5-trifluorobenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-3,4,5-trifluorobenzoyl chloride involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The trifluoromethyl groups further enhance this reactivity by increasing the electron deficiency of the aromatic ring . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.

Properties

IUPAC Name

3,4,5-trifluoro-2-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(9)4(10)5(11)6(2)12(14)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWSIWXYNSYACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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